molecular formula C24H30O6 B591830 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide CAS No. 39672-75-8

9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide

Cat. No.: B591830
CAS No.: 39672-75-8
M. Wt: 414.5 g/mol
InChI Key: LAOLPAAORRPVAA-HZSSNUNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide: is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. The modification of the triamcinolone acetonide structure by removing the fluorine atom and introducing an epoxy group at the 9(11) position results in unique chemical and biological properties.

Scientific Research Applications

9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of corticosteroids and their derivatives.

    Biology: Investigated for its effects on cellular processes, including inflammation and immune response.

    Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide typically involves multiple steps, starting from triamcinolone acetonide. The key steps include:

    De-fluorination: The fluorine atom at the 9-position is removed using a suitable de-fluorinating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the molecule, converting them to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of diols or other oxidized derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.

    Betamethasone: Another corticosteroid with similar therapeutic applications.

    Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.

Uniqueness

9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide is unique due to the absence of the fluorine atom and the presence of an epoxy group at the 9(11) position. These structural modifications result in distinct chemical and biological properties, potentially offering advantages in terms of efficacy and safety compared to other corticosteroids.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide can be achieved through the conversion of Triamcinolone Acetonide to the desired compound by a series of chemical reactions.", "Starting Materials": ["Triamcinolone Acetonide", "Epichlorohydrin", "Sodium Hydroxide", "Methanol", "Acetic Acid", "Tetrahydrofuran (THF)", "Chloroform", "Water"], "Reaction": [ "The first step involves the reaction of Triamcinolone Acetonide with Epichlorohydrin in the presence of Sodium Hydroxide to yield 9(11)-epoxy Triamcinolone Acetonide.", "The second step involves the selective removal of the 9-fluoro group by treatment with Methanol and Acetic Acid to yield 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide.", "The final step involves the purification of the compound by recrystallization from a mixture of THF and Chloroform, followed by drying under vacuum to yield the final product." ] }

CAS No.

39672-75-8

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

(1S,3S,5S,6S,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one

InChI

InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22+,23-,24-/m1/s1

InChI Key

LAOLPAAORRPVAA-HZSSNUNGSA-N

Isomeric SMILES

C[C@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C

SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C

Synonyms

(9β,11β,16α)-9,11-Epoxy-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione; _x000B_Naphth[2’,1’:4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxole, pregna-1,4-diene-3,20-dione deriv.;  9,11β-Epoxy-16α,17,21-trihydroxy-9β-pregna-1,4-diene-3,20

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.